molecular formula C15H16O5 B12616773 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde CAS No. 918548-47-7

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde

Cat. No.: B12616773
CAS No.: 918548-47-7
M. Wt: 276.28 g/mol
InChI Key: FQDICDXDVFDRBF-UHFFFAOYSA-N
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Description

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is a sophisticated naphthalene derivative designed for advanced research and development. This compound features a carbaldehyde functional group on a multi-methoxylated naphthalene backbone, making it a valuable intermediate in organic synthesis. Its specific pattern of methoxy substitutions creates a unique electronic structure, which is of significant interest in the development of novel pharmaceutical compounds and functional organic materials. Researchers utilize this building block in various cross-coupling reactions and as a precursor for synthesizing more complex molecular architectures. The compound is provided with high purity and quality, ensuring reliable and reproducible results in experimental settings. It is intended for use in laboratory research by qualified professionals. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918548-47-7

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-17-9-5-10-11(8-16)12(18-2)7-14(20-4)15(10)13(6-9)19-3/h5-8H,1-4H3

InChI Key

FQDICDXDVFDRBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=C2C(=C1)OC)OC)OC)C=O

Origin of Product

United States

Preparation Methods

Methoxylation and Formylation

The most common synthetic route involves the methoxylation of naphthalene derivatives followed by formylation. This process typically includes:

  • Starting Material : 1,3,6,8-tetramethoxynaphthalene.
  • Reagents : N,N-dimethylformamide (DMF) is often used as a solvent and reaction medium.
  • Conditions : The reaction is generally conducted under controlled temperatures ranging from 0°C to 60°C to optimize yield and selectivity.

Friedel-Crafts Acylation

An alternative method involves Friedel-Crafts acylation to introduce the carbaldehyde group:

  • Process : The reaction utilizes acyl chlorides or anhydrides in combination with Lewis acids (such as aluminum chloride) to facilitate the introduction of the aldehyde functional group.
  • Yield Considerations : The efficiency of this method can be influenced by the choice of solvent and the stoichiometry of the reagents used.

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 40–50°C Maximizes substitution
Solvent (DMF vs. THF) DMF Higher polarity improves methoxylation
Stoichiometry (CH₃I) 1.2 equiv Balances reactivity and selectivity

To confirm the successful synthesis of 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde, various analytical techniques are employed:

In an industrial context, production may involve large-scale methoxylation processes using advanced catalytic systems to enhance efficiency. Continuous flow reactors can be utilized for improved scalability and reproducibility of the synthesis process.

The preparation of this compound involves sophisticated synthetic strategies that require careful optimization of reaction conditions to achieve high yields and purity. The use of modern analytical techniques ensures accurate characterization of the compound, facilitating its application in various fields such as organic synthesis and materials science.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy groups activate the naphthalene ring toward electrophilic substitution. The aldehyde group at position 1 is moderately deactivating (meta-directing), but the combined effects of multiple methoxy substituents dominate regioselectivity.

Reaction Type Conditions Expected Position(s) Key Observations
NitrationHNO₃, H₂SO₄, 0–50°CPosition 3 or 8Methoxy groups at positions 4, 5, and 7 direct nitration to less hindered positions .
SulfonationH₂SO₄, SO₃, 100–150°CPosition 6Steric hindrance from adjacent methoxy groups favors sulfonation at position 6 .
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Position 3Electrophilic attack guided by ortho/para-directing methoxy groups .

Mechanistic Notes :

  • Methoxy groups enhance ring electron density, accelerating EAS.

  • Steric hindrance from substituents at positions 4, 5, and 7 limits reactivity at adjacent positions .

Aldehyde-Specific Reactions

The aldehyde group at position 1 undergoes typical carbonyl reactions:

Oxidation

  • Conditions : KMnO₄/H⁺ or CrO₃/H₂SO₄.

  • Product : 2,4,5,7-Tetramethoxynaphthalene-1-carboxylic acid.

  • Yield : ~70–85% (based on analogous naphthalene aldehyde oxidations ).

Reduction

  • Conditions : NaBH₄/MeOH or LiAlH₄/THF.

  • Product : 2,4,5,7-Tetramethoxynaphthalene-1-methanol.

  • Steric Effects : Bulky methoxy groups may reduce reaction efficiency (~50–60% yield) .

Condensation

  • Schiff Base Formation :

    • Conditions : NH₂R (e.g., aniline), EtOH, reflux.

    • Product : Imine derivatives.

    • Application : Potential intermediates for coordination chemistry .

Methoxy Group Reactivity

The methoxy groups can undergo demethylation or participate in nucleophilic substitutions under harsh conditions:

Reaction Conditions Outcome Reference
DemethylationBBr₃, CH₂Cl₂, −78°C → RTConversion to hydroxyl groups at positions 2,4,5,7.
Nucleophilic Aromatic SubstitutionNaN₃, CuI, DMF, 120°CAzide substitution at activated positions.

Note : Demethylation is highly sensitive to steric effects, with position 4 being most reactive due to lower steric hindrance .

Photochemical and Thermal Reactions

  • Diels-Alder Cycloaddition :

    • Conditions : UV light, dienophile (e.g., maleic anhydride).

    • Product : Fused bicyclic adducts (position 1,2 as diene) .

  • Thermal Rearrangement :

    • Conditions : 200–300°C, solvent-free.

    • Product : Ring-contracted indane derivatives via -sigmatropic shifts (observed in HTIB-mediated reactions ).

Metal-Catalyzed Cross-Couplings

Though direct examples are absent, the aldehyde group may act as a directing group for C–H activation:

Reaction Catalyst Outcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylation at position 3 or 8 .
Ullmann CouplingCuI, 1,10-phenanthrolineBiaryl formation at activated positions.

Acid/Base-Mediated Reactions

  • Aldol Condensation :

    • Conditions : NaOH, EtOH, reflux.

    • Product : β-Hydroxy ketone derivatives (self-condensation inhibited by steric bulk) .

Key Challenges and Unresolved Questions

  • Steric Hindrance : Multiple methoxy groups limit reactivity at adjacent positions, complicating functionalization.

  • Regioselectivity : Competing directing effects of aldehyde and methoxy groups require careful optimization.

  • Stability : The aldehyde group may undergo undesired oxidation during storage or reactions .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in synthetic chemistry.

2. Reactions Involving Aldehyde Group

The aldehyde group can undergo various reactions:

  • Oxidation : It can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to yield primary alcohols.
  • Substitution Reactions : The methoxy groups can participate in electrophilic aromatic substitution reactions.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction mechanisms .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains and fungi .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is explored as a monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

2. Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, this compound is being investigated for applications in OLEDs. Its ability to emit light upon excitation makes it a candidate for use in displays and lighting technologies.

Case Study 1: Anticancer Activity

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Polymer Development

In a recent publication in Polymer Chemistry, researchers synthesized a series of copolymers incorporating this compound as a key monomer. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural Differences :

  • Substituent Positions : 1,4,5,8-Tetramethoxynaphthalene lacks the carbaldehyde group and has methoxy groups at positions 1, 4, 5, and 8 instead of 2, 4, 5, and 6.
  • Electronic Effects : The absence of the carbaldehyde group in 1,4,5,8-tetramethoxynaphthalene results in reduced electrophilicity compared to 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde.

Comparison with 1,2,3,4-Tetrahydronaphthalene Derivatives

Structural Differences :

  • Saturation : 1,2,3,4-Tetrahydronaphthalene derivatives (e.g., carboxylic acid, carboxamide, or nitrile variants) feature a partially saturated naphthalene ring, reducing aromaticity .
  • Functional Groups: The carboxamide (N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide) and nitrile (1,2,3,4-Tetrahydronaphthalene-1-carbonitrile) groups differ in polarity and reactivity compared to the carbaldehyde in the target compound.

Physicochemical Properties :

  • Solubility : Carboxamides and nitriles generally exhibit higher water solubility than aldehydes due to hydrogen-bonding capabilities.
  • Reactivity : The carbaldehyde group is prone to nucleophilic addition reactions, whereas carboxamides participate in hydrolysis or hydrogen bonding.

Comparison with Indole Carbaldehyde Derivatives

Structural Differences :

  • Aromatic System : Indole carbaldehydes (e.g., indole-3-carbaldehyde) feature a fused benzene-pyrrole system, contrasting with the fully substituted naphthalene backbone of the target compound .

Electronic Properties :

  • The electron-rich indole ring may enhance resonance stabilization of the aldehyde group, whereas the methoxy-substituted naphthalene in this compound provides steric hindrance and regioselective reactivity.

Biological Activity

2,4,5,7-Tetramethoxynaphthalene-1-carbaldehyde is an organic compound characterized by a naphthalene backbone with four methoxy groups and an aldehyde group. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. Understanding its biological activity can provide insights into its possible therapeutic applications.

  • Molecular Formula : C15H16O4
  • Molecular Weight : 276.285 g/mol
  • CAS Number : 918548-47-7

The compound's structure is pivotal in determining its interactions with biological macromolecules, influencing its pharmacodynamics and pharmacokinetics.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can arrest the cell cycle and induce mitochondrial dysfunction leading to cell death.

Table 1: Comparison of Antitumor Activity

Compound NameCell Line TestedInhibition Rate (%)IC50 (μM)
This compoundHepG2 (liver carcinoma)TBDTBD
IMB-1406 (similar structure)A549 (lung adenocarcinoma)99.93%6.92
IMB-1406 (similar structure)MCF-7 (breast cancer)100.39%8.26

Note: TBD indicates that specific data for the compound is currently unavailable but is anticipated to be comparable based on structural similarities.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as proteins and nucleic acids. Interaction studies suggest potential binding sites that could elucidate its mechanism of action and therapeutic targets.

Study on Apoptosis Induction

In a study focusing on a structurally related compound (IMB-1406), it was observed that treatment led to increased apoptosis in HepG2 cells via:

  • S-phase arrest : The compound significantly increased the percentage of cells in the S phase.
  • Mitochondrial Dysfunction : The treatment resulted in a collapse of mitochondrial membrane potential.
  • Caspase Activation : Concentration-dependent activation of caspase-3 was noted, indicating apoptosis.

These findings suggest that this compound may exert similar effects based on its structural properties.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary interaction studies indicate that this compound may have favorable pharmacokinetic properties due to its ability to interact with biological macromolecules effectively.

Q & A

Q. What are the common synthetic routes for 2,4,5,7-tetramethoxynaphthalene-1-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves methoxylation and formylation of naphthalene derivatives. Key steps include:

  • Friedel-Crafts acylation to introduce the carbaldehyde group.
  • Selective methoxylation using dimethyl sulfate or methyl iodide under alkaline conditions.
    Reaction optimization requires controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of methoxylating agents. For example, excess methylating agents may lead to over-substitution, reducing selectivity .
    Data Table:
ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes substitution
Solvent (DMF vs. THF)DMFHigher polarity improves methoxylation
Stoichiometry (CH₃I)1.2 equivBalances reactivity and selectivity

Q. How can analytical techniques distinguish this compound from structurally similar derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 13C^{13}\text{C}-NMR to identify methoxy (δ 50–60 ppm) and carbaldehyde (δ 190–200 ppm) groups. Coupling patterns in 1H^{1}\text{H}-NMR differentiate substitution positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₄O₅) with exact mass matching (±2 ppm).
  • HPLC-PDA : Retention time and UV-Vis spectra (λₘₐₓ ~280 nm) aid in purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the compound’s reactivity under acidic vs. basic conditions?

Methodological Answer: Contradictions arise from competing pathways:

  • Acidic Conditions : Protonation of the carbaldehyde group enhances electrophilicity, favoring nucleophilic attack (e.g., hydration or condensation).
  • Basic Conditions : Deprotonation of methoxy groups destabilizes the aromatic system, leading to demethylation or ring-opening.
    Resolution Strategy :
  • Conduct in situ IR spectroscopy to track intermediate formation.
  • Compare kinetic data (e.g., rate constants under varying pH) to isolate dominant mechanisms .

Q. How can factorial design optimize the synthesis of this compound for scalability?

Methodological Answer: Apply a 2⁴ factorial design to evaluate variables:

Temperature (40°C vs. 60°C)

Catalyst loading (0.5% vs. 1.0%)

Solvent (DMF vs. THF)

Reaction time (6 vs. 12 hours).
Data Analysis :

  • Use ANOVA to identify significant factors.
  • Pareto charts prioritize variables (e.g., solvent polarity accounts for 45% of yield variance) .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like cytochrome P450.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with observed bioactivity .

Q. How do conflicting toxicological profiles in animal models inform risk assessment for human exposure?

Methodological Answer:

  • Data Reconciliation : Compare studies using standardized endpoints (e.g., hepatic effects in rodents vs. primates).
  • Meta-Analysis : Pool data from inhalation, oral, and dermal exposure routes (Table B-1 criteria ).
  • Dose-Response Modeling : Identify NOAEL/LOAEL thresholds for extrapolation to humans .

Q. What methodological gaps exist in current environmental detection protocols for this compound?

Methodological Answer:

  • Limitations : Low recovery rates in water samples due to hydrolysis of the carbaldehyde group.
  • Improvements :
    • Use solid-phase microextraction (SPME) with polar sorbents (e.g., PDMS/DVB) for better analyte retention.
    • Validate methods via spike-recovery experiments in matrices like soil and wastewater .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with broader conceptual frameworks in organic chemistry?

Methodological Answer:

  • Link synthesis and reactivity studies to aromatic substitution theories (e.g., Hammett parameters for methoxy groups).
  • Integrate findings into frameworks like retrosynthetic analysis or green chemistry principles (e.g., atom economy) .

Q. What statistical approaches resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Bayesian Meta-Analysis : Quantify uncertainty across studies with heterogeneous designs.
  • Cluster Analysis : Group datasets by experimental conditions (e.g., cell line, assay type) to identify outliers .

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